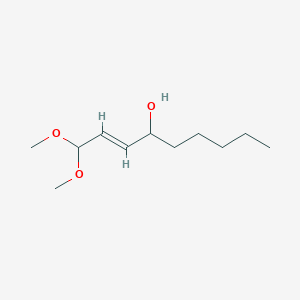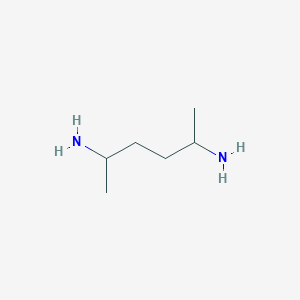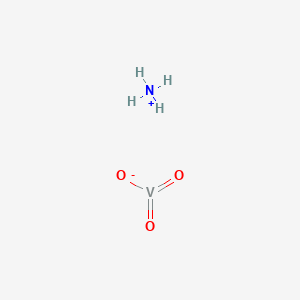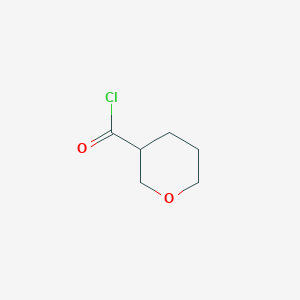
2-Hydroxybutanamide
Vue d'ensemble
Description
2-Hydroxybutanamide, also known by its CAS number 1113-58-2, is a compound with the molecular formula C4H9NO2 . It has a molecular weight of 103.12 g/mol .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . For instance, one approach involves the use of a biocatalytic one-pot cyclic cascade by coupling an aldol reaction with a subsequent stereoselective transamination . This process uses a Class II pyruvate aldolase from E. coli and either an (S)- or ®-selective, pyridoxal phosphate-dependent, transaminase as catalysts .
Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . Its InChI code is 1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7) . The compound’s structure includes a hydroxyl group (-OH) and an amide group (-CONH2) attached to a butane backbone .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 103.12 g/mol . Other computed properties include a topological polar surface area of 63.3 Ų, a complexity of 72.1, and a covalently-bonded unit count of 1 .
Applications De Recherche Scientifique
Inhibition of GABA Transport Proteins
2-Hydroxybutanamide derivatives have been explored for their potential in inhibiting gamma-aminobutyric acid (GABA) transport proteins. Studies have synthesized various 2-substituted 4-hydroxybutanamide derivatives and evaluated their capacity to inhibit GABA transporters (GAT1-4) in cell lines. These compounds showed a range of inhibition potentials, with some derivatives demonstrating notable effectiveness in vitro tests (Kowalczyk et al., 2013). Further, similar derivatives of 2-substituted 4-hydroxybutanamides have been synthesized and tested as GABA uptake inhibitors, revealing a slight subtype-selectivity and notable potency in some compounds (Kulig et al., 2011).
Clinical Applications in Various Conditions
Gamma-Hydroxybutyric Acid (GHB) and Alcoholism Treatment
Gamma-hydroxybutyric acid (GHB), an analog of this compound, has been explored for its effects in treating different psychiatric conditions, particularly alcoholism. Studies have demonstrated the marked effect of GHB in suppressing ethanol withdrawal symptoms and reducing alcohol craving compared to other drugs. However, the use of GHB needs careful supervision due to potential side effects and risks of abuse and dependence (Poldrugo & Addolorato, 1999).
Other Applications
- Research on hydroxyflutamide, another derivative, has explored its impact on in vitro development of mouse embryos, suggesting its potential use during the preimplantation period for preventing conception (Yallampalli et al., 1993).
- Studies on hydroxyurea, also related to this compound, have examined its use in treating various hematologic disorders, indicating its effectiveness and associated risks (Weinlich et al., 1998).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Similar compounds are known to participate in various metabolic pathways, including glycolysis, the citric acid cycle, and amino acid metabolism .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to modulate enzyme activity, alter cellular signaling pathways, and influence gene expression .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Propriétés
IUPAC Name |
2-hydroxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXHICUVBOTXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1113-58-2 | |
| Record name | 2-hydroxybutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)](/img/structure/B3417606.png)








